3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-7-17-16(23)20(14)12-8-19(9-12)15(22)10-18-6-5-11-3-1-2-4-13(11)18/h1-6,12H,7-10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVJZPFLJOYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Core Strategy: Cyclization of β-amino alcohol precursors under acidic conditions.
Method 1: Acid-Catalyzed Cyclization
- Precursor: 3-Aminopropanol derivatives (e.g., 3-aminopropan-1-ol)
- Conditions:
- Yield: ~35% (limited by ring strain)
Method 2: Hydrogenation Approach
- Precursor: 1-Benzylazetidin-3-yl intermediates (e.g., 4-(1-benzylazetidin-3-yl)morpholine)
- Conditions:
- Yield: 73–89.5% for deprotected azetidines
Table 1: Azetidine Formation Methods Comparison
| Parameter | Acid-Catalyzed | Hydrogenation |
|---|---|---|
| Catalyst | PTSA | Pd(OH)₂/C |
| Temperature | 80°C | 60°C |
| Pressure | Ambient | 60–100 psi H₂ |
| Yield | 35% | 73–89.5% |
| Scalability | Moderate | High |
Indole-Acetyl Incorporation
Reaction: Acylation of azetidine nitrogen with 2-(1H-indol-1-yl)acetyl chloride.
- Reagents:
- Base: Triethylamine (scavenges HCl)
- Solvent: Dichloromethane
- Conditions:
- Purification:
Critical Factors:
Oxazolidinedione Ring Fusion
Core Reaction: Condensation of azetidine intermediate with ethyl oxalyl chloride.
- Reagents:
- Oxalylating Agent: Ethyl oxalyl chloride
- Catalyst: None required
- Conditions:
- Yield: 50–60% (depending on intermediate purity)
Key Challenges:
- Thermal Instability: Oxazolidinedione ring prone to degradation above 100°C
- Workup: Neutralization with NaHCO₃ to prevent acid-catalyzed hydrolysis
Industrial-Scale Production Challenges
Yield Optimization Strategies
- Azetidine Cyclization:
- Purification:
Stability Studies
Table 2: Thermal Degradation Data
| Condition | Half-Life | Primary Degradation Pathway |
|---|---|---|
| 25°C (dry) | >12 months | Oxazolidinedione ring hydrolysis |
| 60°C (aqueous pH 7) | 72 hours | Azetidine N-acetyl cleavage |
| 100°C (anhydrous) | <1 hour | Oxazolidinedione ring decarboxylation |
Alternative Synthetic Routes from Literature
Spirocyclic Approaches
Method:
- Precursor: Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives
- Modification:
Advantages:
Diazadiene Intermediate Utilization
Method:
- Intermediate: 1,2-Diaza-1,3-butadienes
- Reaction:
Limitations:
Comparative Analysis of Synthetic Approaches
Figure 1: Synthesis Pathway Comparison
Linear Synthesis (Primary Route)
Azetidine → Acylation → Oxazolidinedione → 35–60% Overall
Spirocyclic Approach
Spiro Intermediate → Oxazolidinedione → 45–70% Overall
Diazadiene Method
Diazadiene → Thiophene → Oxazolidinedione → <60% Overall
Key Takeaways:
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole or azetidine rings.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. Its structural components allow it to interact with bacterial enzymes and disrupt essential biological processes. The compound has shown efficacy against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Mycobacterium tuberculosis
In vitro tests demonstrated that derivatives of this compound exhibit low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties. For instance, certain analogues showed MIC values as low as 0.98 µg/mL against resistant strains of Staphylococcus aureus .
Anticancer Properties
The compound's indole moiety is known for its anticancer activity, which has been further explored in various studies. Research indicates that it can inhibit the proliferation of cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
Some derivatives demonstrated significant cytotoxicity against these cell lines, suggesting that modifications to the core structure can enhance anticancer effects . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study 1: Antibacterial Efficacy
A study published in PMC evaluated various derivatives of indole-based compounds for their antibacterial activity. The results indicated that modifications to the azetidine ring significantly influenced antibacterial potency. The most effective compounds were further investigated for their ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for its pathogenicity .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of indole derivatives, including those similar to 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. The study found that specific modifications increased cytotoxicity against A549 cells while minimizing effects on non-cancerous fibroblast cells, indicating a selective action that could be beneficial for therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The azetidine and imidazolidine rings may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione: Target Compound: Contains an imidazolidine-2,4-dione core (oxygen and nitrogen atoms at positions 1 and 3). Analog (): Thiazolidine-2,4-dione derivatives (e.g., compounds 5g–5n) replace oxygen with sulfur at position 1.
Substituent Diversity
- Indole Positioning :
- The target compound has a 1H-indol-1-yl group, whereas analogs like (Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidine-2,4-dione () feature indol-3-yl substituents. Positional isomerism affects electronic distribution and binding affinity; indol-1-yl may engage in different π-π stacking or hydrogen-bonding interactions compared to indol-3-yl .
- Azetidine vs. In contrast, piperidine (6-membered) or pyrrolidine (5-membered) rings in analogs (e.g., compound BK68295 in ) offer greater flexibility, which may compromise specificity .
Physicochemical and Pharmacological Insights
Physicochemical Properties
- Lipophilicity : The azetidine-indole-acetyl group in the target compound likely increases lipophilicity (LogP >2) compared to coumarin-substituted analogs (e.g., 5g–5n in ), which have polar hydroxyl/methoxy groups.
- Solubility : The imidazolidine-dione core may enhance aqueous solubility relative to thiazolidine-dione analogs due to reduced sulfur-related hydrophobicity .
Pharmacological Potential
- No direct activity data is available in the evidence.
- Analogs :
Comparative Data Table
Biological Activity
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, with the CAS number 2034489-91-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article delves into the compound's biological activity, summarizing findings from various studies and presenting data that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is C16H16N4O3, with a molecular weight of 312.32 g/mol. The structure features an indole moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. For instance, a study on related indole compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The compound has been evaluated for its antiproliferative effects against breast cancer cells (MCF-7 and MDA-MB-231), showing promising results:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione | MCF-7 | 52 |
| MDA-MB-231 | 74 |
These values indicate that the compound effectively inhibits cell growth at low concentrations, suggesting it may disrupt critical cellular processes such as tubulin polymerization and induce cell cycle arrest at the G2/M phase .
The mechanism by which this compound exerts its anticancer effects appears to involve targeting microtubules, a crucial component of the cytoskeleton. Immunofluorescence studies have shown that treatment with the compound leads to multinucleation in cancer cells, a hallmark of mitotic catastrophe . Furthermore, computational docking studies suggest that the compound can bind to the colchicine site on tubulin, potentially inhibiting its polymerization and disrupting mitotic spindle formation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Related indole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, another study reported that similar compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
Case Studies
Several case studies have highlighted the biological activity of indole-based compounds:
- Antiproliferative Effects : In one study, a series of indole derivatives were synthesized and screened for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with an indole framework significantly inhibited cell proliferation compared to control groups .
- Antimicrobial Efficacy : A related study focused on the synthesis of novel indole compounds showed promising antibacterial activity against both S. aureus and MRSA, indicating potential for development as therapeutic agents in treating resistant infections .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione?
The synthesis typically involves multi-step reactions starting from indole derivatives and azetidine precursors. For example:
- Step 1 : Condensation of 3-acetylindole with phenylhydrazine in ethanol under reflux (8–10 hours) to form intermediates like thiazolidin-4-one or imidazolidin-4-one derivatives .
- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions. Ethanol or dimethylformamide (DMF) is often used as a solvent, with sodium acetate as a catalyst to promote cyclization .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or chromatography to isolate the final product. Yield optimization (e.g., 73% in method B vs. lower yields in method A) depends on reaction time, solvent choice, and stoichiometric ratios .
Q. How can structural characterization of this compound be performed to confirm its identity?
- FT-IR : Detect characteristic peaks for C=O (1670–1730 cm⁻¹, imidazolidine-dione), N-H (3200–3400 cm⁻¹, indole/azetidine), and C-N (1170–1270 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for indole), azetidine CH₂ (δ 3.0–4.0 ppm), and imidazolidine NH (δ 8.0–10.0 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), indole C3 (δ 120–125 ppm), and azetidine carbons (δ 45–60 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 301.30 g/mol for analogous indole-imidazolidine compounds) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 50–100 µg/mL compound concentrations .
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values) or FRAP (ferric reducing antioxidant power) .
- Enzyme Inhibition : Kinetic studies for targets like cyclooxygenase (COX) or acetylcholinesterase (AChE), with IC₅₀ determination via spectrophotometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst Screening : Compare sodium acetate (method A) vs. thiourea derivatives (method B) to enhance cyclization efficiency .
- Solvent Effects : Ethanol vs. acetic acid for indole-azetidine coupling; higher polarity solvents may stabilize intermediates but reduce reaction rates .
- Temperature Control : Reflux (80–100°C) for 4–8 hours balances yield (73–85%) and side-product formation. Microwave-assisted synthesis can reduce time by 50% .
Q. What computational methods are effective for predicting bioactivity and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., COX-2, AChE). Key interactions include π-π stacking (indole with aromatic residues) and hydrogen bonding (imidazolidine-dione with catalytic sites) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on azetidine) with antimicrobial IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vivo testing .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Source Analysis : Compare assay protocols (e.g., DPPH vs. ABTS for antioxidants) and compound purity (HPLC >95% recommended) .
- Structural Variants : Test analogs (e.g., thiazolidinone vs. imidazolidine-dione cores) to isolate pharmacophores .
- Dose-Response Curves : Re-evaluate activity at lower concentrations (1–10 µM) to rule out non-specific effects .
Q. What experimental designs are recommended for environmental impact studies?
- Fate Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis) .
- Ecotoxicology : Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .
- Bioaccumulation : LogP calculations (e.g., 2.5–3.5 for imidazolidine-diones) predict moderate accumulation in lipid-rich tissues .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace azetidine with piperidine (increased steric bulk) or thiazolidinone (enhanced H-bonding) .
- Substituent Effects : Electron-donating groups (e.g., methoxy on indole) improve antioxidant activity, while halogenation (e.g., Cl, CF₃) enhances antimicrobial potency .
- Hybrid Molecules : Link imidazolidine-dione to furan or pyrazole moieties for dual-target (e.g., anti-inflammatory + anticancer) effects .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., indole-acylation) .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity .
- Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .
Q. How can researchers validate molecular docking predictions experimentally?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) for compound-enzyme interactions .
- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID: F35) to confirm docking poses .
- Mutagenesis : Modify key residues (e.g., His90 in COX-2) and assess activity loss to validate binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
